molecular formula C₁₄₃H₂₁₁F₃N₃₂O₄₆S B1574890 Ac2-26 TFA

Ac2-26 TFA

Cat. No. B1574890
M. Wt: 3203.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac2-26 TFA, an active N-terminal peptide of annexin A1 (AnxA1), attenuates ischemia-reperfusion-induced acute lung injury. Ac2-26 also decreases AnxA1 protein expression, inhibits the activation of NF-κB and MAPK pathways in the injured lung tissue.

Scientific Research Applications

Modification of Technical Lignins

Research by Efryushin et al. (2015) explored the acylation of lignin-containing materials by carboxylic acids, avoiding the use of trifluoroacetic acid (TFA) due to its high toxicity and cost. This study highlights the development of more ecologically benign methods for processing plant materials, including alternatives to TFA (Efryushin et al., 2015).

Annexin-1 Mimetic Peptide Ac2-26 in Inflammation and Pain Management

Luo et al. (2019) demonstrated the anti-inflammatory effects of Ac2-26, a mimetic peptide of Annexin-A1, in reducing pro-inflammatory mediators and alleviating pain hypersensitivity in a rat model. This suggests its potential application in treating neuropathic pain and inflammation-related conditions (Luo et al., 2019).

Ac2-26 in Corneal Scarring and Inflammation

Yu et al. (2019) found that Ac2-26 could reduce corneal scarring and inflammation in a mouse model, indicating its therapeutic potential in treating corneal injuries and related fibrotic conditions (Yu et al., 2019).

Cardioprotective Actions of Ac2-26

Qin et al. (2019) explored the cardioprotective actions of Ac2-26, an Annexin-A1 peptide, demonstrating its capacity to reduce cardiac injury, inflammation, and fibrosis following myocardial infarction. This underscores its potential as a therapeutic agent for heart diseases (Qin et al., 2019).

Ac2-26 in Advanced Atherosclerosis

Fredman et al. (2015) showed that targeted nanoparticles containing Ac2-26 can protect against advanced atherosclerosis in mice by promoting resolution of inflammation. This novel approach indicates a potential therapy for cardiovascular diseases (Fredman et al., 2015).

Ac2-26 in Acute Lung Injury

Liao et al. (2017) investigated the effects of Ac2-26 on ischemia-reperfusion-induced acute lung injury, showing its protective action against lung edema and inflammation. This study suggests its potential in managing acute lung injuries (Liao et al., 2017).

Hydrogels for Wound Healing with Ac2-26

Research on hydrogels containing Ac2-26 for wound repair applications indicates that this approach can significantly accelerate dermal wound healing, offering a new solution for wound care (Del Gaudio et al., 2015).

properties

Molecular Formula

C₁₄₃H₂₁₁F₃N₃₂O₄₆S

Molecular Weight

3203.45

sequence

One Letter Code: Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.